tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2S and a molecular weight of 246.37 g/mol . This compound is used primarily in research and development within various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminotetrahydrothiopyran-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of novel pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
- tert-butyl N-[(4-hydroxymethylpiperidin-4-yl)methyl]carbamate
- tert-butyl N-[(4-aminopiperidin-4-yl)methyl]carbamate
Comparison: tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds that contain piperidine or other heterocyclic rings .
Properties
IUPAC Name |
tert-butyl N-[(4-aminothian-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-10(2,3)15-9(14)13-8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMJEWCHDFVWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCSCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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